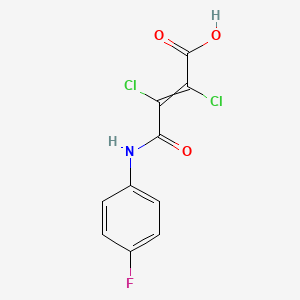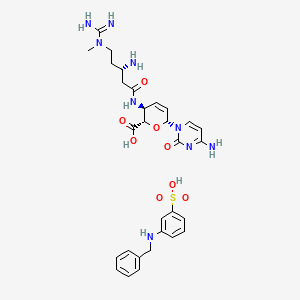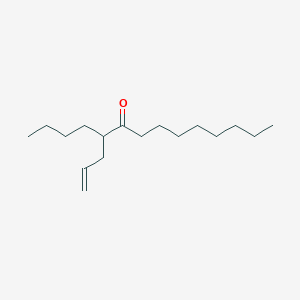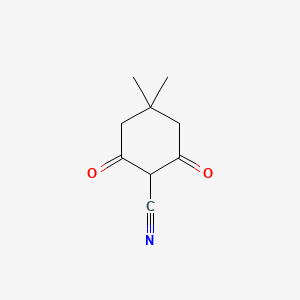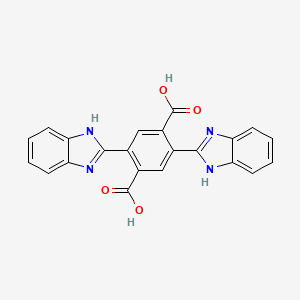
Agn-PC-0mvvdo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0mvvdo is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0mvvdo typically involves several synthetic routes. One common method is the wet chemical method, which includes the polyol method. This method is preferred due to its dimension controllability, production cost, and productivity . The polyol method involves the reduction of metal salts in the presence of a polyol, such as ethylene glycol, which acts as both a reducing agent and a solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and hydrothermal methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0mvvdo undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive sites, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced metal species. Substitution reactions often result in the formation of halogenated compounds .
Scientific Research Applications
Agn-PC-0mvvdo has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and disinfectants . In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools . Industrial applications include its use in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Agn-PC-0mvvdo involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins or enzymes, altering their activity and leading to various physiological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Agn-PC-0mvvdo include other silver-based compounds and nanomaterials, such as silver nanoparticles and silver azide . These compounds share some properties with this compound but differ in their reactivity, stability, and specific applications.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it particularly suitable for certain applications. For example, its stability and reactivity under specific conditions make it an excellent candidate for use in catalytic processes and antimicrobial treatments .
Properties
CAS No. |
41887-96-1 |
|---|---|
Molecular Formula |
C22H14N4O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2,5-bis(1H-benzimidazol-2-yl)terephthalic acid |
InChI |
InChI=1S/C22H14N4O4/c27-21(28)13-10-12(20-25-17-7-3-4-8-18(17)26-20)14(22(29)30)9-11(13)19-23-15-5-1-2-6-16(15)24-19/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
XIXSFKZVUQGHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)
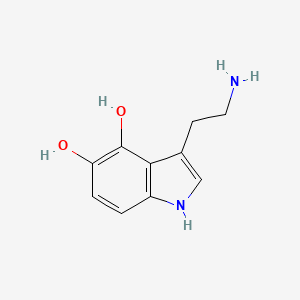
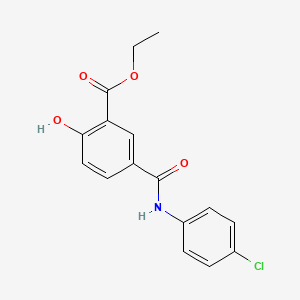
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
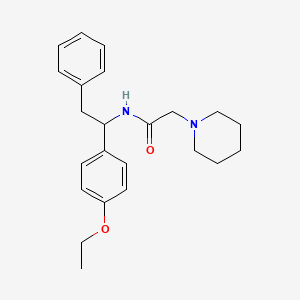
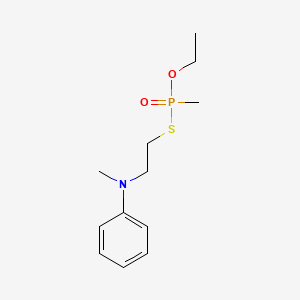
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)



